

"physical and chemical properties of Methyl 3-hydroxyhexanoate"

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Compound of Interest

Compound Name: **Methyl 3-hydroxyhexanoate**

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An In-depth Technical Guide to Methyl 3-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyhexanoate, a β -hydroxy ester, is a molecule of interest in various scientific domains, from flavor and fragrance chemistry to its potential as a chiral building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity and stability. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical and Chemical Properties

Methyl 3-hydroxyhexanoate is a colorless to pale yellow liquid.^[1] Its fundamental properties are summarized in the table below.

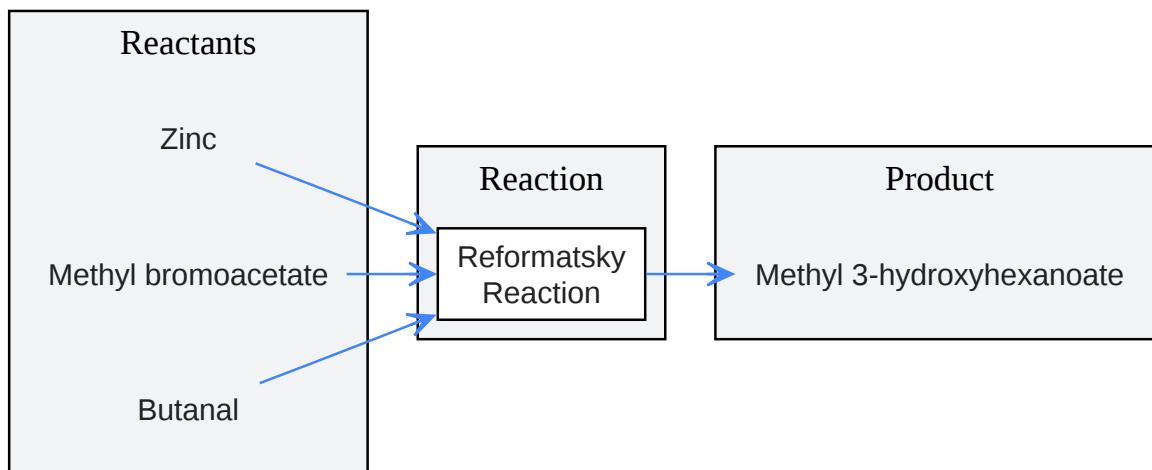
Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₃	[1]
Molecular Weight	146.18 g/mol	[1]
CAS Number	21188-58-9	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	220.0-223.0 °C at 760 mmHg	[1] [2]
Density	1.0 ± 0.1 g/cm ³	[2]
Refractive Index	1.432	[2]
Flash Point	85.0 °C	[2]
Vapor Pressure	0.0 ± 1.0 mmHg at 25°C	[2]
Solubility	Insoluble in water; Soluble in ethanol.	[1]
LogP	0.51	[2]

Experimental Protocols

Synthesis of Methyl 3-hydroxyhexanoate via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β -hydroxy esters. It involves the reaction of an α -haloester with a carbonyl compound in the presence of zinc metal. [\[3\]](#)[\[4\]](#)

Reaction Scheme:



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Caption: Synthesis of **Methyl 3-hydroxyhexanoate**.

Methodology:

- Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and then diethyl ether, followed by drying under vacuum.
- Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the activated zinc and a solvent such as anhydrous toluene or a mixture of diethyl ether and toluene.
- Initiation: A small amount of a solution of butanal and methyl bromoacetate in the chosen solvent is added to the zinc suspension. The reaction is initiated by gentle heating.
- Addition of Reactants: The remaining solution of butanal and methyl bromoacetate is added dropwise at a rate that maintains a gentle reflux.
- Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the reaction goes to completion.^[5]
- Work-up: The reaction mixture is cooled, and then a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.^[5]

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.[5]

Analytical Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of **Methyl 3-hydroxyhexanoate**.

Experimental Conditions (Representative):

- Gas Chromatograph: Agilent 7890B or similar.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramped at 2.5 °C/min to 125 °C, followed by a ramp of 10 °C/min to 245 °C and held for 3 minutes.[6]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A or similar.
- Ion Source Temperature: 230 °C.
- Interface Temperature: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Sample Preparation:

A dilute solution of **Methyl 3-hydroxyhexanoate** in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared and injected into the GC-MS.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation of **Methyl 3-hydroxyhexanoate**.

Experimental Conditions (Representative):

- Spectrometer: Bruker Avance III 400 MHz or similar.
- Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
- ¹H NMR: Standard pulse program.
- ¹³C NMR: Proton-decoupled pulse program.

Sample Preparation:

A small amount of the purified **Methyl 3-hydroxyhexanoate** is dissolved in CDCl₃ in an NMR tube.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Methyl 3-hydroxyhexanoate**.

Experimental Conditions (Representative):

- Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or similar.
- Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (e.g., NaCl).
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.

Sample Preparation:

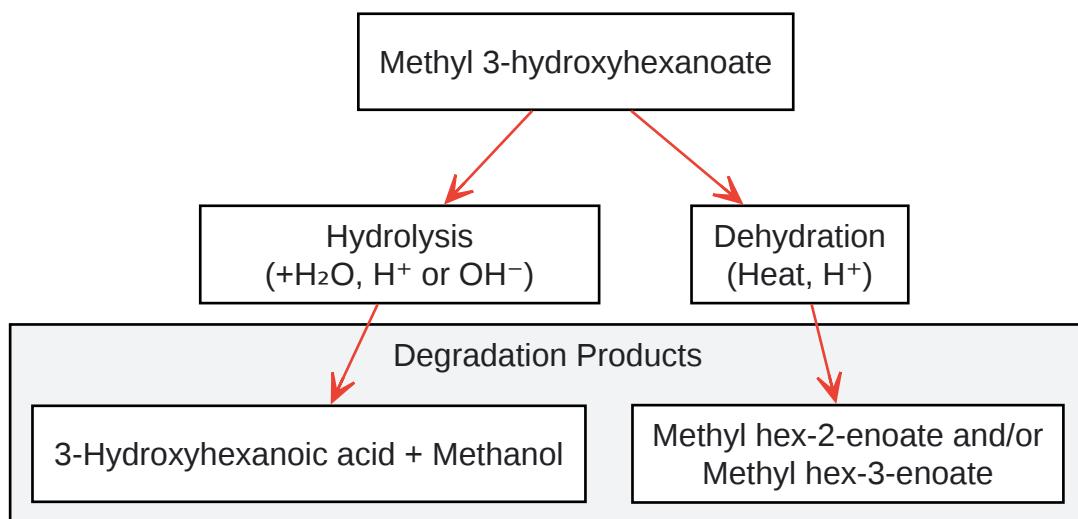
For ATR, a drop of the neat liquid is placed directly on the ATR crystal.^[7] For the thin film method, a drop of the liquid is placed between two salt plates.

Chemical Reactivity and Stability

The chemical reactivity of **Methyl 3-hydroxyhexanoate** is primarily dictated by the ester and secondary alcohol functional groups.

Predicted Degradation Pathways

Based on the principles of organic chemistry for β -hydroxy esters, the following degradation pathways are predicted:



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Caption: Predicted degradation pathways of **Methyl 3-hydroxyhexanoate**.

- Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-hydroxyhexanoic acid and methanol. Esters are generally most stable at a slightly acidic pH (around 4-5).^[8]
- Dehydration: Under acidic conditions and/or heat, the secondary alcohol can undergo dehydration to form a mixture of α,β -unsaturated and β,γ -unsaturated esters, namely Methyl hex-2-enoate and Methyl hex-3-enoate.^[8]
- Oxidation: The secondary alcohol can be oxidized to a ketone (Methyl 3-oxohexanoate) using common oxidizing agents.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific experimental data in publicly available literature detailing the involvement of **Methyl 3-hydroxyhexanoate** in specific biological signaling pathways. Its primary documented biological relevance is as a naturally occurring flavor component, for instance in pineapple, and as a monomer in the biosynthesis of polyhydroxyalkanoates (PHAs) by certain microorganisms.^{[9][10]} Further research is required to elucidate any potential pharmacological or signaling activities.

Conclusion

This technical guide has summarized the key physical and chemical properties of **Methyl 3-hydroxyhexanoate**, provided detailed, representative experimental protocols for its synthesis and analysis, and outlined its expected chemical reactivity. While its role as a flavor compound is established, its potential as a synthetic intermediate and its biological activities remain areas ripe for further investigation. The methodologies and data presented herein provide a solid foundation for researchers and scientists working with this versatile β -hydroxy ester.

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